6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining pyrazole, triazole, and thiadiazole moieties. Let’s break it down:
Pyrazole: A five-membered ring containing two nitrogen atoms and three carbon atoms.
Triazole: A five-membered ring with three nitrogen atoms and two carbon atoms.
Thiadiazole: A five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms.
Preparation Methods
Synthetic Routes:: While specific literature on this exact compound is limited, we can draw insights from related structures. One potential synthetic route involves cyclization reactions, where appropriate precursors are combined to form the desired compound. For instance, a key step might be the condensation of a pyrazole derivative with a triazole-thiadiazole precursor.
Reaction Conditions:: The exact reaction conditions would depend on the specific precursors used. Common conditions include solvent choice (e.g., DMF, DMSO), temperature, and catalysts.
Industrial Production:: Industrial-scale synthesis typically involves optimizing yield, scalability, and cost-effectiveness. without direct industrial data, we can’t provide specific details for this compound.
Chemical Reactions Analysis
Reactions::
Substitution: The bromine atom could undergo substitution reactions (e.g., nucleophilic substitution) to modify the compound.
Oxidation/Reduction: Depending on functional groups, oxidation or reduction reactions may occur.
Bromine sources: for substitution.
Oxidizing agents: (e.g., KMnO₄) for oxidation.
Reducing agents: (e.g., NaBH₄) for reduction.
Major Products:: The major products would vary based on reaction conditions and substituents. Predicting specific products requires computational modeling or experimental data.
Scientific Research Applications
Medicine: Investigate its pharmacological properties (e.g., anticancer, antimicrobial).
Materials Science: Explore its use in organic electronics or sensors.
Agrochemicals: Assess its pesticidal or herbicidal activity.
Mechanism of Action
Understanding the mechanism involves identifying molecular targets and pathways affected by the compound. Unfortunately, detailed studies are scarce.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H7BrN8S |
---|---|
Molecular Weight |
363.20 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H7BrN8S/c1-19-8(6(12)4-15-19)10-18-20-9(16-17-11(20)21-10)7-5-13-2-3-14-7/h2-5H,1H3 |
InChI Key |
WDAVRGCRMYMDFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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